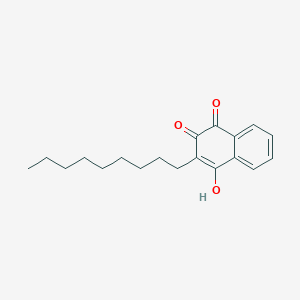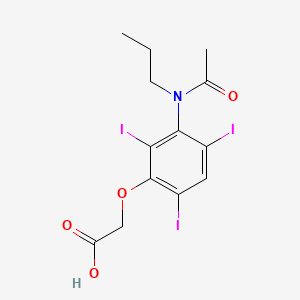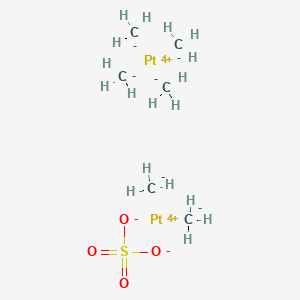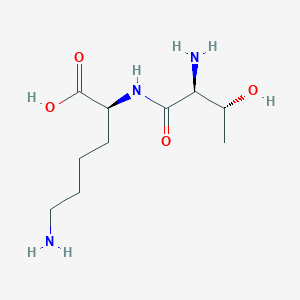![molecular formula C11H16N4OS B14710859 [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-09-6](/img/structure/B14710859.png)
[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by a purine ring substituted with a pentylsulfanyl group and a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol typically involves the introduction of a pentylsulfanyl group to the purine ring followed by the addition of a methanol group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used to investigate the mechanisms of enzyme interactions and the effects of purine derivatives on cellular metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The pentylsulfanyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Adenosine: A naturally occurring purine nucleoside with similar structural features.
6-Mercaptopurine: A purine analog used in chemotherapy.
Thioguanine: Another purine analog with therapeutic applications.
Uniqueness: What sets [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol apart is the presence of the pentylsulfanyl group, which imparts unique chemical and biological properties. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
14133-09-6 |
|---|---|
Fórmula molecular |
C11H16N4OS |
Peso molecular |
252.34 g/mol |
Nombre IUPAC |
(6-pentylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C11H16N4OS/c1-2-3-4-5-17-11-9-10(12-6-13-11)15(8-16)7-14-9/h6-7,16H,2-5,8H2,1H3 |
Clave InChI |
UWXXBRKWZHZMBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=NC=NC2=C1N=CN2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)


![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)

![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
